Home > Products > Screening Compounds P116631 > Mc-Val-Cit-PABC-PNP
Mc-Val-Cit-PABC-PNP - 159857-81-5

Mc-Val-Cit-PABC-PNP

Catalog Number: EVT-253356
CAS Number: 159857-81-5
Molecular Formula: C35H43N7O11
Molecular Weight: 737.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Maleimidocaproyl–valine–citrulline–p-aminobenzylcarbonyl-p-nitrophenol (Mc-Val-Cit-PAB-PNP) is a synthetic compound primarily utilized in the field of targeted drug delivery for cancer therapy. [] It serves as a key component in the development of Antibody-Drug Conjugates (ADCs), specifically those targeting the epidermal growth factor receptor (EGFR) for the treatment of colorectal tumors. []

Mc-Val-Cit-PAB-DOX

Relevance: Mc-Val-Cit-PAB-DOX is structurally analogous to Mc-Val-Cit-PABC-PNP, sharing the same Maleimidocaproyl–valine–citrulline–p-aminobenzylcarbonyl backbone. The key distinction lies in the substitution of p-nitrophenol (PNP) in Mc-Val-Cit-PABC-PNP with DOX in Mc-Val-Cit-PAB-DOX. []

Cetuximab-vc-DOX

Compound Description: Cetuximab-vc-DOX is an antibody-drug conjugate (ADC) formed by linking the chemotherapeutic agent DOX to the monoclonal antibody Cetuximab via a valine-citrulline (vc) peptide linker. [] This design enables targeted delivery of DOX specifically to cancer cells overexpressing the epidermal growth factor receptor (EGFR), which Cetuximab binds to.

Relevance: While Cetuximab-vc-DOX doesn't directly resemble Mc-Val-Cit-PABC-PNP structurally, both compounds utilize the valine-citrulline (vc) dipeptide linker as a cleavable element. This linker is designed to be cleaved by enzymes like cathepsin B, which are often overexpressed within the tumor microenvironment, leading to the release of the cytotoxic payload (DOX in this case). [] This shared mechanism of action highlights their functional similarity in the context of targeted drug delivery.

Trastuzumab-MC-Val-Cit-PABC-MMAE (Trastuzumab-vcMMAE)

Compound Description: Trastuzumab-vcMMAE constitutes another example of an ADC. It comprises the monoclonal antibody Trastuzumab, which targets the HER2 receptor, conjugated to the potent anti-microtubule agent monomethyl auristatin E (MMAE) through a valine-citrulline peptide linker. []

Relevance: Similar to Mc-Val-Cit-PABC-PNP, Trastuzumab-vcMMAE employs the valine-citrulline (vc) dipeptide linker. This shared structural feature underscores the importance of this linker in facilitating targeted drug delivery and controlled release of cytotoxic payloads within the tumor microenvironment. [] The linker's susceptibility to cleavage by tumor-associated enzymes, like cathepsin B, further reinforces the functional connection between these compounds.

Mc-Val-Cit-PABC-KGP156

Compound Description: Mc-Val-Cit-PABC-KGP156 represents a drug-linker conjugate designed for targeted delivery of the anti-cancer agent KGP156. The structure consists of KGP156 linked to a maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (Mc-Val-Cit-PABC) unit. This specific conjugate showed efficient cleavage by cathepsin B, releasing the KGP156 payload. []

Relevance: Mc-Val-Cit-PABC-KGP156 and Mc-Val-Cit-PABC-PNP share a significant portion of their structure, namely the Mc-Val-Cit-PABC backbone. The presence of the valine-citrulline dipeptide linker in both molecules highlights their design for targeted drug release within the tumor microenvironment, where cathepsin B activity is often elevated. []

Rituximab-vcMMAE

Compound Description: Rituximab-vcMMAE is an ADC composed of the anti-CD20 monoclonal antibody Rituximab linked to MMAE via a valine-citrulline peptide linker. This ADC demonstrated potent cytotoxic activity against CD20-positive cell lines in vitro. []

Relevance: Even though Rituximab-vcMMAE differs significantly in its antibody component and cytotoxic payload compared to Mc-Val-Cit-PABC-PNP, the shared incorporation of the valine-citrulline (vc) linker highlights a common strategy. [] This design element ensures targeted drug release within the tumor microenvironment, leveraging the enzymatic activity of cathepsin B for activation.

Overview

Mc-Val-Cit-PABC-PNP is a specialized compound used primarily in the development of antibody-drug conjugates (ADCs). It serves as a cathepsin B-cleavable linker that facilitates the targeted delivery of cytotoxic drugs to cancer cells. The compound is characterized by its ability to release the drug payload specifically within lysosomes, where cathepsin B is active, thereby minimizing systemic toxicity and enhancing therapeutic efficacy.

Source

The compound is synthesized using established peptide chemistry techniques, particularly solid-phase peptide synthesis and solution-phase synthesis methods. It has been documented in various research articles and patents as an effective linker in ADC formulations.

Classification

Mc-Val-Cit-PABC-PNP belongs to the class of peptide linkers utilized in ADCs. These linkers are designed to be cleaved by specific enzymes present in the target cells, allowing for controlled release of the attached drug.

Synthesis Analysis

Methods

The synthesis of Mc-Val-Cit-PABC-PNP can be achieved through several methodologies, including:

  • Solid-Phase Peptide Synthesis (SPPS): This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
  • Solution-Phase Synthesis: This method has been modified to improve yields and minimize epimerization. A notable approach involves coupling l-citrulline with a para-aminobenzyl alcohol moiety via HATU coupling, followed by dipeptide formation .

Technical Details

  1. Initial Steps: The synthesis typically begins with the formation of Fmoc-protected intermediates, which are then coupled with other components to form the desired linker.
  2. Finalization: The final product is obtained by deprotecting the Fmoc group and coupling with activated maleimidohexanoic acid .
Molecular Structure Analysis

Structure

The molecular structure of Mc-Val-Cit-PABC-PNP includes:

  • A valine-citrulline dipeptide sequence.
  • A para-aminobenzyl carbonate spacer.
  • A maleimidocaproyl group that facilitates conjugation to drugs.

Data

  • Molecular Formula: C₃₅H₄₃N₇O₁₁
  • Molecular Weight: 737.76 g/mol
  • CAS Number: 159857-81-5
  • Appearance: Off-white to light yellow solid powder
  • Solubility: Soluble in DMSO and other organic solvents .
Chemical Reactions Analysis

Reactions

Mc-Val-Cit-PABC-PNP undergoes specific reactions that are critical for its function as a linker in ADCs:

  1. Cleavage by Cathepsin B: The linker is designed to be cleaved by cathepsin B, which releases the drug payload inside lysosomes.
  2. Click Chemistry: The azido group in Mc-Val-Cit-PABC-PNP can react with DBCO or BCN via click chemistry, allowing for efficient conjugation with other molecules .

Technical Details

The reactions are typically carried out under controlled conditions to ensure high specificity and yield. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.

Mechanism of Action

Process

The mechanism of action involves:

  1. Targeting Cancer Cells: The ADC binds specifically to cancer cell surface antigens.
  2. Internalization: Upon binding, the ADC is internalized into the cell.
  3. Lysosomal Release: Once inside, cathepsin B cleaves the Mc-Val-Cit bond, releasing the cytotoxic drug directly into the lysosome, which leads to cell death.

Data

This targeted release mechanism significantly enhances the therapeutic index of ADCs compared to traditional chemotherapeutics.

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 1.3 g/cm³
  • Boiling Point: 1034.5 °C at 760 mmHg
  • Flash Point: 579.4 °C
  • Vapor Pressure: Negligible at room temperature .

Chemical Properties

The compound exhibits stability under physiological conditions but is specifically designed for cleavage under lysosomal conditions due to the presence of cathepsin B.

Applications

Mc-Val-Cit-PABC-PNP is primarily used in:

  • Antibody-Drug Conjugates Development: Its ability to selectively release drugs within cancer cells makes it a valuable component in targeted cancer therapies.
  • Research Applications: It is utilized in studies exploring new ADC formulations and mechanisms of action against various cancers .

This compound exemplifies advancements in targeted therapy, aiming to improve treatment outcomes while reducing side effects associated with conventional chemotherapy approaches.

Introduction to Antibody-Drug Conjugates (ADCs) and Linker Chemistry

Role of Cleavable Linkers in Targeted Cancer Therapeutics

Cleavable linkers have emerged as indispensable tools in ADC engineering due to their ability to respond to specific physiological stimuli within cancer cells or the tumor microenvironment. These stimuli-responsive linkers are strategically designed to maintain exceptional stability during systemic circulation while undergoing precise activation upon internalization into target cells. The cleavage mechanisms fall into three primary categories:

  • Acid-labile linkers (e.g., hydrazones) that hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0)
  • Reduction-sensitive linkers (e.g., disulfides) that undergo cleavage in response to elevated intracellular glutathione concentrations (up to 1000-fold higher in tumor cells versus normal tissue)
  • Enzyme-cleavable linkers designed as substrates for proteases (e.g., cathepsin B, plasmin) overexpressed in tumor cells or the tumor microenvironment [4]

Compared to non-cleavable linkers that require complete antibody degradation for payload release, cleavable systems enable more efficient drug liberation and exhibit a potent "bystander effect"—where the released payload diffuses into neighboring tumor cells, enhancing antitumor efficacy against heterogeneous cancer populations. However, early cleavable linkers faced challenges with premature payload release in circulation, leading to off-target toxicity. This limitation drove the development of peptide-based linkers with enhanced plasma stability and tumor-specific activation profiles [2] [4].

Table 1: Comparative Characteristics of ADC Linker Technologies

Linker TypeCleavage MechanismPlasma StabilityDrug Release Trigger
Acid-labileAcidic pH hydrolysisModerateLow pH in endosomes/lysosomes
DisulfideGlutathione reductionVariableHigh intracellular glutathione
Peptide-basedProteolytic cleavageHighSpecific enzymes (e.g., cathepsin B)
Non-cleavableAntibody degradationVery highLysosomal proteolysis

Evolution of Peptide-Based Linkers in ADC Development

Peptide-based linkers represent a pivotal advancement in ADC technology, addressing the stability limitations of chemically labile systems. These linkers incorporate short amino acid sequences specifically engineered as substrates for intracellular proteases. The evolution of peptide linkers has been guided by several critical design principles:

  • Protease Specificity: Selecting peptide sequences cleavable by lysosomal proteases (notably cathepsin B) that exhibit differential overexpression in malignant tissues versus normal tissues
  • Plasma Stability: Incorporating unnatural or D-amino acids to resist proteolysis by circulating serum proteases
  • Self-Immolative Spacers: Integrating para-aminobenzyl alcohol (PABC) derivatives that undergo spontaneous 1,6-elimination after enzymatic cleavage, facilitating efficient payload release [4]

Early peptide linkers utilized dipeptides like Phe-Lys, but suffered from insufficient stability. The breakthrough came with the discovery that the Valine-Citrulline (Val-Cit) dipeptide exhibited exceptional resistance to plasma proteases while remaining highly susceptible to cathepsin B cleavage within lysosomes. Citrulline—an electronic analog of arginine with weaker basicity—proved particularly advantageous as it provided enhanced stability under physiological conditions compared to arginine-containing sequences. This Val-Cit motif rapidly became the foundation for next-generation enzyme-cleavable linkers [2] [4].

Mc-Val-Cit-PABC-PNP as a Paradigmatic Enzyme-Cleavable Linker

Mc-Val-Cit-PABC-PNP (Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate; CAS 159857-81-5) has emerged as the quintessential implementation of peptide linker technology in clinical-stage ADCs. This heterobifunctional crosslinker incorporates four strategically designed functional components:

  • Maleimidocaproyl (Mc): An N-terminal maleimide group enabling thiol-specific conjugation to cysteine residues on antibodies
  • Val-Cit Dipeptide: The protease-cleavable moiety serving as a cathepsin B substrate
  • PABC Spacer: A self-immolative para-aminobenzylcarbamate unit that undergoes 1,6-elimination after dipeptide cleavage
  • p-Nitrophenyl (PNP) Carbonate: An activated carbonate group facilitating efficient payload conjugation to amine-containing cytotoxins [1] [5]

This molecular architecture has demonstrated remarkable plasma stability profiles with half-lives of 6.0 days in mice and 9.6 days in monkeys—significantly outperforming earlier chemically labile linkers. The structural sophistication of Mc-Val-Cit-PABC-PNP enables precise, tumor-specific drug release while minimizing off-target toxicity, establishing it as the industry benchmark for cleavable ADC linkers [2] [7].

Table 2: Structural Components and Functions of Mc-Val-Cit-PABC-PNP

ComponentChemical StructureFunction
Maleimidocaproyl (Mc)6-MaleimidocaproylThiol-specific antibody conjugation via cysteine residues
Val-Cit DipeptideL-Valyl-L-citrullineCathepsin B cleavage site enabling lysosome-specific activation
PABC Spacerpara-Aminobenzyl alcoholSelf-immolative spacer enabling 1,6-elimination after enzymatic cleavage
PNP Carbonatep-Nitrophenyl carbonateActivated carbonate enabling efficient amine coupling to payload molecules

Properties

CAS Number

159857-81-5

Product Name

Mc-Val-Cit-PABC-PNP

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

Molecular Formula

C35H43N7O11

Molecular Weight

737.8 g/mol

InChI

InChI=1S/C35H43N7O11/c1-22(2)31(40-28(43)8-4-3-5-20-41-29(44)17-18-30(41)45)33(47)39-27(7-6-19-37-34(36)48)32(46)38-24-11-9-23(10-12-24)21-52-35(49)53-26-15-13-25(14-16-26)42(50)51/h9-18,22,27,31H,3-8,19-21H2,1-2H3,(H,38,46)(H,39,47)(H,40,43)(H3,36,37,48)/t27-,31-/m0/s1

InChI Key

HYSPJPGXSALJRR-DHIFEGFHSA-N

SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.